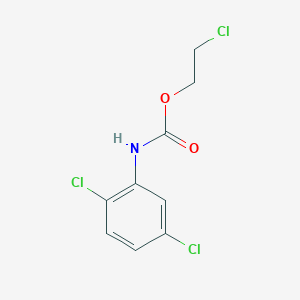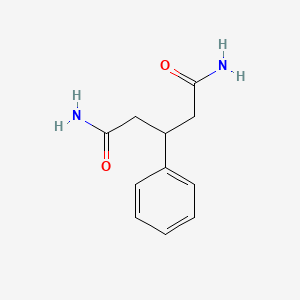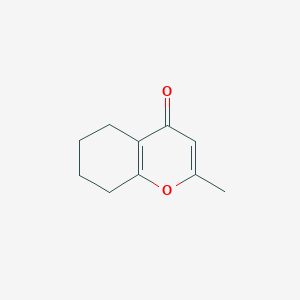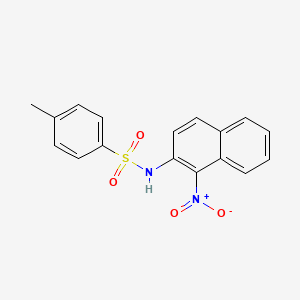
2-Chloroethyl 2,5-dichlorophenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroethyl 2,5-dichlorophenylcarbamate is an organic compound with the molecular formula C9H8Cl3NO2 It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) attached to a phenyl ring substituted with chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl 2,5-dichlorophenylcarbamate typically involves the reaction of 2,5-dichloroaniline with 2-chloroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,5-Dichloroaniline+2-Chloroethyl chloroformate→2-Chloroethyl 2,5-dichlorophenylcarbamate+HCl
The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help maintain optimal reaction conditions and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloroethyl 2,5-dichlorophenylcarbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used in the presence of a suitable solvent like dimethylformamide or acetonitrile.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide or potassium hydroxide.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic substitution: The major products are the substituted carbamates, depending on the nucleophile used.
Hydrolysis: The primary products are 2,5-dichloroaniline and carbon dioxide.
Oxidation and reduction: The products vary based on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Chloroethyl 2,5-dichlorophenylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly those with potential pharmaceutical or agrochemical applications.
Biology: The compound can be used in studies involving enzyme inhibition, as carbamates are known to inhibit certain enzymes by carbamoylation.
Medicine: Research into its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It may be used in the production of pesticides, herbicides, or other agrochemicals due to its potential bioactivity.
Mecanismo De Acción
The mechanism of action of 2-Chloroethyl 2,5-dichlorophenylcarbamate involves the carbamoylation of target enzymes or proteins. The carbamate group reacts with the active site of the enzyme, forming a covalent bond and inhibiting its activity. This inhibition can affect various biochemical pathways, depending on the specific enzyme targeted.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloroethyl 2-chlorophenylcarbamate
- 2-Chloroethyl 2,6-dichlorophenylcarbamate
- 2-Chloroethyl 3,4-dichlorophenylcarbamate
Uniqueness
2-Chloroethyl 2,5-dichlorophenylcarbamate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of two chlorine atoms in the 2 and 5 positions may enhance its stability and bioactivity compared to other carbamate derivatives.
Propiedades
Número CAS |
6328-18-3 |
|---|---|
Fórmula molecular |
C9H8Cl3NO2 |
Peso molecular |
268.5 g/mol |
Nombre IUPAC |
2-chloroethyl N-(2,5-dichlorophenyl)carbamate |
InChI |
InChI=1S/C9H8Cl3NO2/c10-3-4-15-9(14)13-8-5-6(11)1-2-7(8)12/h1-2,5H,3-4H2,(H,13,14) |
Clave InChI |
TXYKLEQALDFMBB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)NC(=O)OCCCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5,14-[1,2]Benzenophthalazino[2,3-b]phthalazine-7,12(5H,14H)-dione](/img/structure/B11957770.png)




![3-Butyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione](/img/structure/B11957833.png)

